![molecular formula C20H14ClF3N6O2 B2466454 2-[3-(4-氯苄基)-7-氧代-3,7-二氢-6H-[1,2,3]三唑并[4,5-d]嘧啶-6-基]-N-[2-(三氟甲基)苯基]乙酰胺 CAS No. 892475-16-0](/img/structure/B2466454.png)

2-[3-(4-氯苄基)-7-氧代-3,7-二氢-6H-[1,2,3]三唑并[4,5-d]嘧啶-6-基]-N-[2-(三氟甲基)苯基]乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

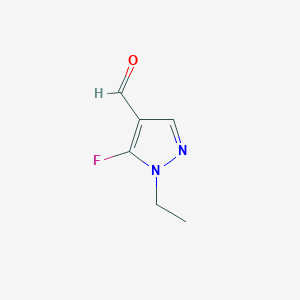

The compound contains several functional groups including a 1,2,3-triazolo[4,5-d]pyrimidine ring, a chlorobenzyl group, and a trifluoromethylphenyl group. The 1,2,3-triazolo[4,5-d]pyrimidine is a fused ring system that is part of many biologically active compounds . The chlorobenzyl group is a benzyl group with a chlorine substitution, and the trifluoromethylphenyl group is a phenyl group with a trifluoromethyl substitution .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the 1,2,3-triazolo[4,5-d]pyrimidine ring, the chlorobenzyl group, and the trifluoromethylphenyl group. The electron cloud delocalization of the HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) could be an interesting aspect to study .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the trifluoromethyl group is known to significantly increase the electronegativity of a compound .科学研究应用

Anti-Tumor Activity

This compound has shown promising anti-tumor activity against various cancer cell lines. Specifically, it has been evaluated against A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cell lines. The most potent derivative, 22i, exhibited the following IC50 values:

Additionally, compound 22i demonstrated excellent c-Met kinase inhibition ability at the nanomolar level (IC50 = 48 nM) .

作用机制

Target of Action

Similar [1,2,3]triazolo[4,5-d]pyrimidine derivatives have been reported to inhibit lsd1 , a lysine-specific histone demethylase. LSD1 plays a crucial role in gene expression regulation and has been implicated in various diseases, including cancer .

Mode of Action

Docking studies of similar compounds suggest that the interaction between the nitrogen atom in the pyridine ring and a specific amino acid residue (met332) could be responsible for their activity . This interaction may inhibit the enzymatic activity of LSD1, leading to changes in gene expression.

Biochemical Pathways

The inhibition of LSD1 can affect various biochemical pathways related to gene expression. LSD1 demethylates histones, which are proteins that help package DNA in the cell nucleus. By modifying histones, LSD1 can influence the structure of the chromatin (the complex of DNA and proteins) and thus regulate gene expression. Inhibition of LSD1 can therefore lead to changes in gene expression patterns, potentially affecting cell growth and differentiation .

Result of Action

The result of the compound’s action would depend on the specific cellular context and the genes affected by LSD1 inhibition. In general, changes in gene expression can lead to alterations in cellular functions, potentially influencing cell growth, differentiation, and survival. In the context of cancer, LSD1 inhibitors can potentially suppress tumor growth .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors These can include the presence of other molecules in the cellular environment, the pH and temperature conditions, and the presence of metabolic enzymes

This suggests potential applications in the treatment of diseases where LSD1 plays a key role, such as certain types of cancer .

属性

IUPAC Name |

2-[3-[(4-chlorophenyl)methyl]-7-oxotriazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClF3N6O2/c21-13-7-5-12(6-8-13)9-30-18-17(27-28-30)19(32)29(11-25-18)10-16(31)26-15-4-2-1-3-14(15)20(22,23)24/h1-8,11H,9-10H2,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAXLUWXORRHNDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(F)(F)F)NC(=O)CN2C=NC3=C(C2=O)N=NN3CC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClF3N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[3-(4-chlorobenzyl)-7-oxo-3,7-dihydro-6H-[1,2,3]triazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-1-(furan-2-yl)-2-(2-morpholinoethyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2466372.png)

![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-1-tert-butyl-5-methylpyrazole-3-carboxamide;dihydrochloride](/img/structure/B2466379.png)

![(1H-benzo[d]imidazol-5-yl)(3-(cyclohexylsulfonyl)azetidin-1-yl)methanone](/img/structure/B2466381.png)

![(Z)-5-(2-(allyloxy)benzylidene)-2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B2466382.png)

![8-cyclopentyl-3-(3-hydroxypropyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2466383.png)

![(2S)-2-[3-(Difluoromethyl)phenyl]propan-1-amine](/img/structure/B2466389.png)

![(3As,5S)-5-methoxy-1,1-dioxo-3a,4,5,6-tetrahydropyrrolo[1,2-b][1,2]thiazol-3-one](/img/structure/B2466390.png)

![N-(2-(2-(benzylamino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2466391.png)

![1-[(4-chlorobenzyl)thio]-7-fluoro-4-propyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2466393.png)